![molecular formula C15H13N3O B7539562 N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. This compound is also known as "AG-1478," and it belongs to the class of tyrosine kinase inhibitors.
Mécanisme D'action
The mechanism of action of N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide involves the inhibition of tyrosine kinases, specifically the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition leads to the disruption of various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the modulation of immune responses, and the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide in lab experiments is its specificity towards tyrosine kinases, which allows for the selective inhibition of specific cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
Orientations Futures
There are several future directions for the research on N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide, including the development of more potent and selective tyrosine kinase inhibitors, the identification of new targets for this compound, and the exploration of its potential applications in other fields, such as regenerative medicine and drug delivery.
In conclusion, N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in various fields. This compound has been found to inhibit the activity of tyrosine kinases, leading to the disruption of various cellular processes. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for the research on this compound, which could lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide involves several steps, including the reaction of 3-cyanobenzyl chloride with N-methylpyridine-4-carboxamide in the presence of a base, followed by purification and isolation of the final product.
Applications De Recherche Scientifique
N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, immunology, and neuroscience. This compound has been found to inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and survival.
Propriétés
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18(15(19)14-5-7-17-8-6-14)11-13-4-2-3-12(9-13)10-16/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKXMFHGMCZAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C#N)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7539484.png)
![6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7539490.png)
![N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)
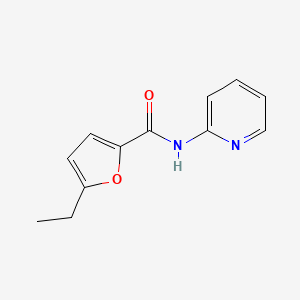
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)
![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
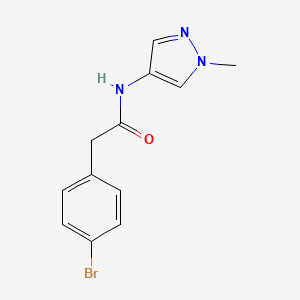
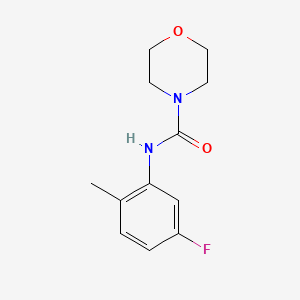
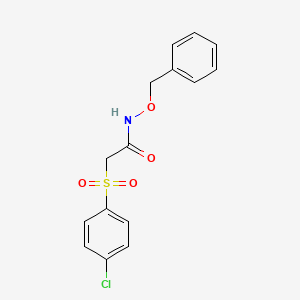
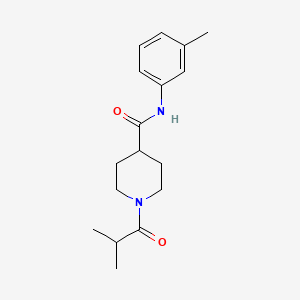
![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)